

Using Dimethyl 2-hydroxy-2-methylmalonate as a pharmaceutical intermediate

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Compound of Interest

Compound Name: *Dimethyl 2-hydroxy-2-methylmalonate*

Cat. No.: *B13658576*

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Application Note: **Dimethyl 2-hydroxy-2-methylmalonate** as a Privileged Scaffold for Quaternary Carbon Construction

Abstract

Dimethyl 2-hydroxy-2-methylmalonate (CAS: 19667-12-0), also known as dimethyl methyltartronate, represents a high-value "privileged scaffold" in modern pharmaceutical synthesis. Unlike simple malonates, this molecule possesses a pre-installed quaternary carbon center functionalized with both a hydroxyl group and a methyl group.^[1] This unique architecture allows medicinal chemists to escape "flatland" (the prevalence of sp²-rich drug candidates) by providing a direct metabolic entry point to

-methyl-

-hydroxy acids,

-methyl amino acids (via Curtius rearrangement), and sp³-rich heterocyclic cores like oxazolidinones. This guide details the handling, enzymatic desymmetrization, and synthetic utility of this intermediate.^{[1][2]}

Chemical Profile & Handling

Property	Specification
Chemical Name	Dimethyl 2-hydroxy-2-methylpropanedioate
CAS Number	19667-12-0
Molecular Formula	
Molecular Weight	162.14 g/mol
Appearance	Colorless to pale yellow viscous liquid
Solubility	Soluble in MeOH, EtOH, THF, DCM, EtOAc; Sparingly soluble in Hexanes
Stability	Stable under standard conditions.[3] Hygroscopic—store under inert atmosphere.

Handling Precautions:

- Hygroscopicity: The

-hydroxyl group makes the molecule prone to moisture absorption. Store in a desiccator or under nitrogen.

- Reactivity: The tertiary alcohol is sterically hindered but nucleophilic. The ester groups are susceptible to hydrolysis; avoid prolonged exposure to strong aqueous bases unless hydrolysis is intended.

Core Application: Enantioselective Synthesis of α -Methyl Serine Analogs

The most powerful application of **Dimethyl 2-hydroxy-2-methylmalonate** is its conversion into chiral

α -methyl serine derivatives. Because the molecule is a prochiral diester (possessing a plane of symmetry), it can be desymmetrized using enzymes to generate a chiral half-ester with high enantiomeric excess (ee). This half-ester is then subjected to a Curtius rearrangement to install the amine functionality.

Mechanism of Action

- **Desymmetrization:** Pig Liver Esterase (PLE) selectively hydrolyzes the pro-S ester group, breaking the symmetry and creating a chiral center.
- **Curtius Rearrangement:** The resulting free carboxylic acid is activated and converted to an isocyanate.
- **Trapping:** The isocyanate is trapped with an alcohol (e.g., Benzyl alcohol) or hydrolyzed to yield the protected or free amino acid.

Experimental Protocol: Chemoenzymatic Synthesis

Step 1: PLE-Mediated Desymmetrization

- **Reagents:** **Dimethyl 2-hydroxy-2-methylmalonate** (1.0 equiv), Pig Liver Esterase (PLE, crude lyophilized powder), Phosphate Buffer (0.1 M, pH 7.5).
- **Procedure:**
 - Suspend **Dimethyl 2-hydroxy-2-methylmalonate** (10 mmol, 1.62 g) in 50 mL of 0.1 M phosphate buffer (pH 7.5).
 - Add PLE (100 mg/mmol substrate) and stir vigorously at 25°C.
 - Monitor the reaction by maintaining pH 7.5 via automatic addition of 1.0 M NaOH (pH-stat) or manual titration.
 - **Endpoint:** The reaction typically slows significantly after the consumption of 1.0 equivalent of base (approx. 24-48 hours).
 - **Workup:** Acidify the mixture to pH 2.0 with 1 M HCl and extract exhaustively with Ethyl Acetate (mL). Dry over and concentrate.

- Yield: Expect 85-95% yield of the mono-methyl ester (2-hydroxy-2-methylmalonic acid monomethyl ester).

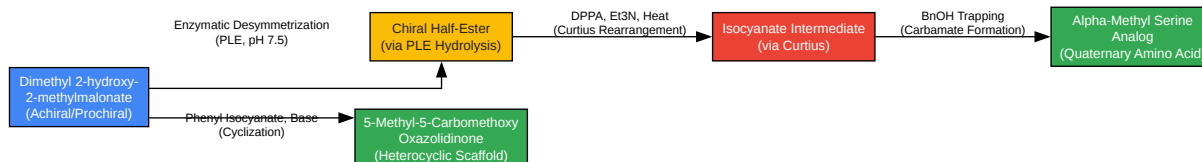
Step 2: Curtius Rearrangement to

-Methyl Serine Scaffold

- Reagents: Mono-methyl ester (from Step 1), Diphenylphosphoryl azide (DPPA), Triethylamine (), Benzyl Alcohol (), Toluene.
- Procedure:
 - Dissolve the mono-ester (5 mmol) in anhydrous Toluene (25 mL).
 - Add (1.1 equiv) and DPPA (1.1 equiv) under nitrogen.
 - Stir at room temperature for 1 hour, then heat to 80°C for 2 hours. Caution: Evolution of nitrogen gas indicates isocyanate formation.
 - Add Benzyl Alcohol (1.5 equiv) to the reaction mixture (which now contains the isocyanate intermediate) and reflux for 12 hours.
 - Workup: Cool, wash with 1 M HCl, saturated , and brine. Purify via flash column chromatography (Hexane/EtOAc).
- Product: Methyl 2-(benzyloxycarbonylamino)-2-hydroxypropionate (Protected -methyl serine analog).

Visualization: The "Quaternary Hub" Pathway

The following diagram illustrates the divergent synthesis pathways starting from **Dimethyl 2-hydroxy-2-methylmalonate**.



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Caption: Divergent synthetic pathways from **Dimethyl 2-hydroxy-2-methylmalonate** to high-value pharmaceutical intermediates.

Application 2: Synthesis of Functionalized Oxazolidinones

Oxazolidinones are critical pharmacophores in antibiotics (e.g., Linezolid). The 2-hydroxy-2-methylmalonate scaffold allows for the synthesis of 5,5-disubstituted oxazolidinones, which are sterically hindered and metabolically stable.

Protocol: Cyclization with Isocyanates

This method uses the hydroxyl group as a nucleophile to attack an isocyanate, followed by intramolecular cyclization displacing one ester group.^[1]

- Reagents: **Dimethyl 2-hydroxy-2-methylmalonate** (10 mmol), Phenyl Isocyanate (10 mmol),
(0.5 equiv), DMF (dry).
- Procedure:
 - Dissolve the malonate in dry DMF (20 mL).
 - Add

and stir at 0°C.

- Add Phenyl Isocyanate dropwise.
- Allow to warm to room temperature and stir for 6 hours. The initial carbamate forms and subsequently cyclizes onto the adjacent ester group, releasing methanol.[1]
- Workup: Pour into ice water. The product, 3-phenyl-5-methyl-5-methoxycarbonyl-oxazolidin-2-one, often precipitates as a solid. Filter and recrystallize from EtOH.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield in PLE Reaction	pH drift outside enzyme optimum (7-8).	Use an autotitrator (pH-stat) rather than manual addition. Ensure buffer capacity is sufficient.
Racemization	Over-hydrolysis (hydrolysis of the second ester).	Stop reaction strictly at 1.0 equiv of base consumption. Extract immediately.
Curtius Failure	Moisture in solvent reacting with isocyanate.	Use strictly anhydrous Toluene/Benzene. Dry the half-ester thoroughly before reaction.
Retro-Aldol Decomposition	High temperature with strong base.	The -hydroxy-dicarbonyl motif is sensitive. Avoid strong bases like NaH at high temperatures; prefer carbonate bases or organic amines.

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